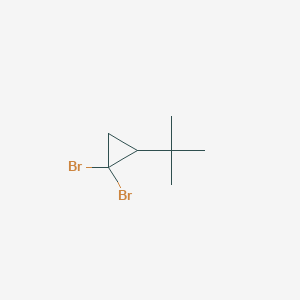
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- is a halogenated cyclopropane derivative. This compound is known for its unique structure, which includes a cyclopropane ring substituted with two bromine atoms and a tert-butyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction is typically carried out in a mixture of ethanol and methylene chloride .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial in scaling up the production process to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropane ring can react with electrophiles, leading to ring-opening reactions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Often performed under basic conditions, using reagents like sodium ethoxide in ethanol.
Addition Reactions: Conducted in the presence of electrophiles such as bromine or hydrogen halides.
Major Products Formed
Substitution Reactions: Formation of substituted cyclopropane derivatives.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of ring-opened products with new functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropane, 1,1-dibromo-2,2-dimethyl-
- Cyclopropane, 1,1-dibromo-2-(1-methylpropyl)-
- Cyclopropane, 1,1-dibromo-2-(1-ethylpropyl)-
Uniqueness
Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity. This structural feature distinguishes it from other similar compounds and affects its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
52730-96-8 |
|---|---|
Molekularformel |
C7H12Br2 |
Molekulargewicht |
255.98 g/mol |
IUPAC-Name |
1,1-dibromo-2-tert-butylcyclopropane |
InChI |
InChI=1S/C7H12Br2/c1-6(2,3)5-4-7(5,8)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
BTUFBMWYHXZBBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC1(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


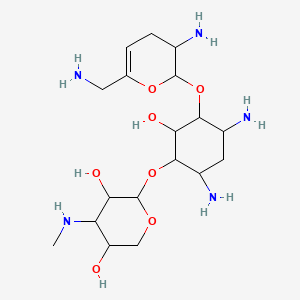
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
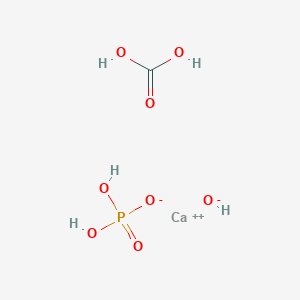
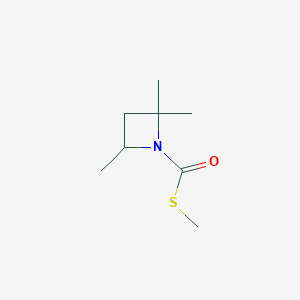
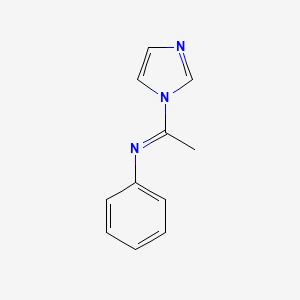
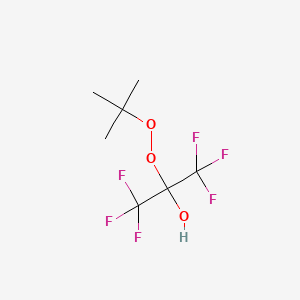
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
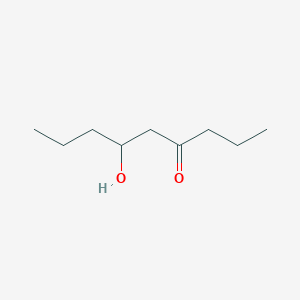
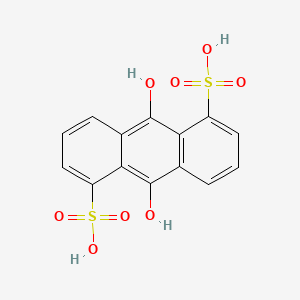
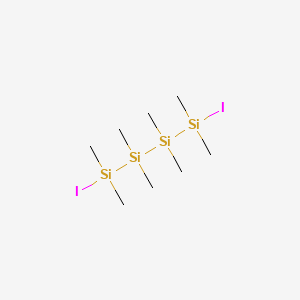
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
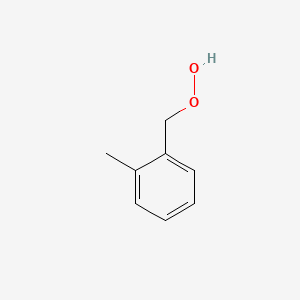
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
